molecular formula C13H11NO2 B7794407 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde

Cat. No.: B7794407
M. Wt: 213.23 g/mol
InChI Key: WQMRWAKAXPUVOH-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

    Oxidation: 6-(3-Methoxyphenyl)-3-pyridinecarboxylic acid.

    Reduction: 6-(3-Methoxyphenyl)-3-pyridinecarbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Hydroxyphenyl)-3-pyridinecarboxaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    6-(3-Methylphenyl)-3-pyridinecarboxaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    6-(3-Chlorophenyl)-3-pyridinecarboxaldehyde: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, making this compound particularly useful in medicinal chemistry for the design of enzyme inhibitors and receptor ligands.

Biological Activity

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyphenyl derivatives. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that derivatives of pyridinecarboxaldehyde, including this compound, exhibit significant anticancer activity. For example, studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide0.1–11HeLa
N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide0.5–100BxPC-3
This compoundNot specifiedNot specified

The presence of the methoxy group is believed to enhance the electron density on the aromatic system, which may improve binding interactions with cellular targets .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that this compound exhibits significant inhibitory effects against various bacterial strains, although specific IC50 values are not widely reported .

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets within cells. The methoxy group can facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules, potentially modulating enzyme activity and receptor binding .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Thiosemicarbazone Derivatives : A study demonstrated that thiosemicarbazone derivatives of pyridine-2-carboxaldehyde exhibited strong anticancer activity against L1210 leukemia cells, with IC50 values around 1 µM .
  • Metal Complexes : Research on metal complexes formed with thiosemicarbazones showed enhanced DNA-binding and antibacterial activities, suggesting that modifications to the ligand structure can significantly influence biological efficacy .

Properties

IUPAC Name

6-(3-methoxyphenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-3-11(7-12)13-6-5-10(9-15)8-14-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMRWAKAXPUVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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